
(3-Pyridin-3-yl-propyl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic and Crystallographic Studies
Compounds similar to "(3-Pyridin-3-yl-propyl)-carbamic acid tert-butyl ester" have been synthesized and characterized through various techniques, including NMR, FT-IR spectroscopy, and X-ray diffraction studies. These studies often focus on understanding the molecular structure, crystal packing, and the interactions that stabilize these structures, providing insights into their potential applications in material science and organic synthesis (Kant, Singh, & Agarwal, 2015).
Catalysis and Organic Synthesis
Research has also explored the use of related compounds in catalysis and organic synthesis. For example, compounds containing pyridine and carbamic acid ester functionalities have been investigated as catalysts or intermediates in the synthesis of complex organic molecules. These studies contribute to the development of new synthetic methodologies that are more efficient, selective, or environmentally friendly. The detailed mechanisms of these reactions and the roles of the catalysts are often elucidated through extensive experimental work (Dong et al., 2017).
Material Science and Solar Cells
Some pyridine derivatives have been synthesized and applied as effective additives in the electrolyte of dye-sensitized solar cells (DSSCs). These studies aim to improve the performance of DSSCs by enhancing the open circuit voltage and short current density, thereby increasing the energy conversion efficiency. The role of these additives in modulating the electron density and suppressing electron recombination is a key area of investigation, with potential implications for the development of more efficient solar energy conversion technologies (Bagheri, Dehghani, & Afrooz, 2015).
Propriétés
IUPAC Name |
tert-butyl N-(3-pyridin-3-ylpropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-5-7-11-6-4-8-14-10-11/h4,6,8,10H,5,7,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWINQVTIJDBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid](/img/structure/B3289503.png)
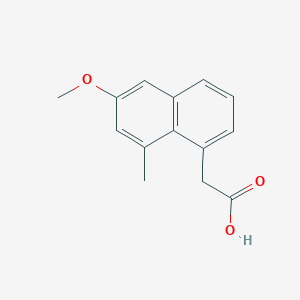

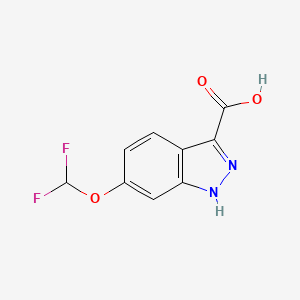
![6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3289533.png)

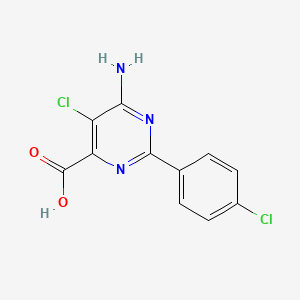
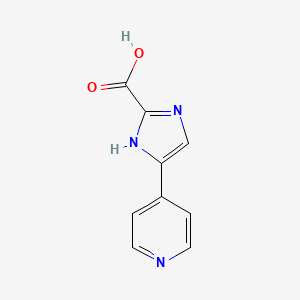
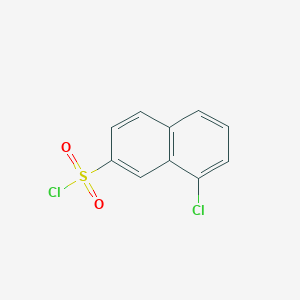
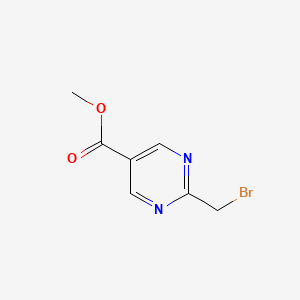
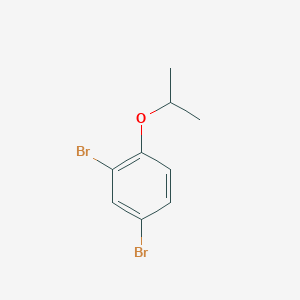
![2-[(4-Aminophenyl)carbamoyl]acetic acid](/img/structure/B3289562.png)
![2-[4-(Dimethylamino)phenyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3289575.png)